molecular formula C15H11ClN2S B12907843 2-Chlorobenzyl 4-cinnolinyl sulfide CAS No. 6948-82-9

2-Chlorobenzyl 4-cinnolinyl sulfide

Cat. No.: B12907843
CAS No.: 6948-82-9
M. Wt: 286.8 g/mol
InChI Key: GUZWBLNIMFUHIM-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-cinnolinyl sulfide is a chemical compound with the molecular formula C15H11ClN2S and a molecular weight of 286.779 g/mol It is known for its unique structure, which includes a 2-chlorobenzyl group attached to a 4-cinnolinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-cinnolinyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4-cinnolinyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-cinnolinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chlorobenzyl 4-cinnolinyl sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 4-cinnolinyl sulfide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting membrane integrity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzyl 4-cinnolinyl sulfide is unique due to its combination of the 2-chlorobenzyl and 4-cinnolinyl sulfide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6948-82-9

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H11ClN2S/c16-13-7-3-1-5-11(13)10-19-15-9-17-18-14-8-4-2-6-12(14)15/h1-9H,10H2

InChI Key

GUZWBLNIMFUHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CN=NC3=CC=CC=C32)Cl

Origin of Product

United States

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